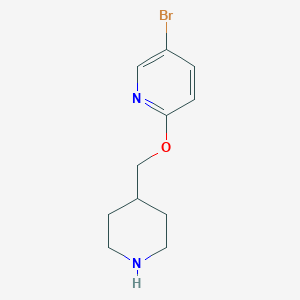

5-Bromo-2-(piperidin-4-ylmethoxy)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZMALBPKHBTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C13H16BrN2O

Molecular Weight: 296.18 g/mol

The compound features a bromine atom substituted at the 5-position of a pyridine ring, with a piperidine-derived methoxy group at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival, similar to other piperidine derivatives that have shown effectiveness against cancer cell lines .

- Antimicrobial Effects: The presence of the pyridine and piperidine moieties enhances its antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

Several studies have reported on the anticancer potential of compounds related to this compound. Notably:

- In vitro Studies: Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF7), liver (HepG2), and colon (HCT116) cancers. For instance, compounds with similar structures have shown IC50 values ranging from 0.62 µM to 18.3 µM in inhibiting cancer cell growth .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- Broad Spectrum Activity: It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics amid rising resistance .

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Effective |

Case Studies

- Anticancer Efficacy Study: A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against multiple cancer cell lines. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in breast and liver cancer cells .

- Antimicrobial Testing: Another study assessed the antimicrobial activity of several pyridine derivatives, highlighting that the presence of methoxy and bromine groups enhanced their efficacy against standard microbial strains. The results suggested that modifications to the piperidine structure could optimize antibacterial properties .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-Bromo-2-(piperidin-4-ylmethoxy)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been investigated for its role in developing drugs targeting neurological disorders and cancer therapies. The compound's structure allows it to interact with various biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity

A study demonstrated that this compound inhibits tumor growth in vivo. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. Its ability to undergo various coupling reactions enhances its utility in developing new materials and catalysts .

| Reaction Type | Description |

|---|---|

| Substitution | Bromine can be replaced by nucleophiles |

| Coupling | Forms complex molecules via cross-coupling reactions |

| Oxidation/Reduction | Possible under specific conditions |

Biological Studies

Enzyme Inhibition and Receptor Interaction

The compound has been studied for its effects on enzyme inhibitors and receptor ligands. It interacts with key enzymes such as kinases and phosphatases, which are essential for cellular signaling pathways. The bromine atom facilitates halogen bonding with amino acid residues, influencing enzyme activity .

Antibacterial Activity

Research has shown that derivatives of this compound exhibit antibacterial properties against various strains, including Staphylococcus aureus. Some derivatives achieved minimum inhibitory concentration (MIC) values as low as 0.015 mg/mL .

Temporal and Dosage Effects

Stability in Laboratory Settings

Studies indicate that the compound is relatively stable under standard laboratory conditions but may degrade when exposed to light and moisture. Understanding its stability is crucial for its application in long-term experiments .

Dosage Effects in Animal Models

The effects of varying dosages were evaluated in animal models, showing that lower doses modulate enzyme activities without significant toxicity, highlighting the compound's therapeutic potential .

Comparison with Similar Compounds

Insights :

- The pyridine core outperforms pyrazine in LSD1 inhibition due to better geometric and electronic complementarity .

- Substitution at the 6-position with aromatic rings (e.g., benzene) enhances activity compared to heterocyclic substituents (e.g., pyridine) .

Substituent Effects at R5 and R6 Positions

Insights :

- R5 Position: A 4-cyanophenyl group is critical for hydrogen bonding with LSD1’s FAD cofactor .

- R6 Position : Electron-donating groups (e.g., 4-methyl) improve hydrophobic packing, while positional shifts (e.g., 3-methyl) disrupt binding .

Piperidine Side Chain Modifications

Insights :

Comparison with Non-Competitive Inhibitors

| Compound | Inhibition Type | EC50 (μM) | Tumor Selectivity | Evidence ID |

|---|---|---|---|---|

| This compound | Competitive | 2.3 (Ki) | Broad (leukemia, breast) | |

| Compound S2 (Covalent) | Non-competitive | 0.084–8.9 | High potency but toxicity |

Insights :

- Competitive inhibitors like this compound exhibit better selectivity for cancer cells (e.g., MV4-11 leukemia cells, EC50 = 280–480 nM) compared to normal cells (WI-38 fibroblasts) .

Preparation Methods

Bromination of Pyridine Core

A common initial step is the selective bromination of a methyl-substituted pyridine derivative. For example, 2-methylpyridine can be brominated at the 5-position using bromine in acetic acid under reflux conditions overnight. This step yields 5-bromo-2-methylpyridine with good efficiency (e.g., 29 g from 24 g starting material).

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| Bromination | 2-methylpyridine + Br2 in AcOH, reflux overnight | 5-Bromo-2-methylpyridine | 29 g |

Introduction of Piperidin-4-ylmethoxy Group

The piperidin-4-ylmethoxy substituent is introduced via a Mitsunobu reaction or nucleophilic substitution using BOC-protected 4-(hydroxymethyl)piperidine. This reaction typically involves:

- Starting from 5-bromo-6-chloropyridin-3-ol.

- Performing the Mitsunobu reaction to attach the BOC-protected piperidin-4-ylmethoxy group.

- Subsequent deprotection of the BOC group to yield the free amine.

This method allows selective functionalization while protecting sensitive groups during intermediate steps.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Mitsunobu Reaction | 5-bromo-6-chloropyridin-3-ol + BOC-4-(hydroxymethyl)piperidine | BOC-protected 3-(piperidin-4-ylmethoxy)pyridine | Protection of amine group |

| Deprotection | Acidic conditions (e.g., TFA) | This compound | Removal of BOC protecting group |

Suzuki Coupling for Further Functionalization

For derivatives requiring additional substituents on the pyridine ring, Suzuki coupling reactions are employed. These palladium-catalyzed cross-couplings allow the introduction of aryl or alkyl groups at the 5- or 6-positions of the pyridine ring, starting from halogenated intermediates.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Suzuki Coupling | Halogenated pyridine + boronic acid, Pd catalyst | Substituted pyridine derivatives | Enables structural diversification |

Representative Synthetic Route Summary

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield/Remarks |

|---|---|---|---|---|---|

| 1 | Bromination | 2-methylpyridine | Br2 in AcOH, reflux overnight | 5-Bromo-2-methylpyridine | High yield (~29 g from 24 g) |

| 2 | Lithiation & Coupling | 5-Bromo-2-methylpyridine + N-benzyl piperidine ketone | n-Butyl lithium, THF, -78°C to RT | 1-Benzyl-4-(2-methylpyrimidine-5-base)piperidin-4-ol | Intermediate step |

| 3 | Acidic Reflux | Above intermediate | Concentrated HCl, ethanol, reflux 4 h | 5-(1-Benzyl-1,2,3,6-tetrahydropyridine-4-base)-2-methylpyrimidine | Purification by silica gel column |

| 4 | Catalytic Hydrogenation | Above intermediate | Pd/C, H2, MeOH, RT, 24 h | 2-Methyl-5-(piperidin-4-yl)pyrimidine | Final deprotection and reduction |

| 5 | Mitsunobu Reaction | 5-Bromo-6-chloropyridin-3-ol + BOC-4-(hydroxymethyl)piperidine | Mitsunobu conditions | BOC-protected 3-(piperidin-4-ylmethoxy)pyridine | Protects amine group |

| 6 | Deprotection | Above intermediate | Acidic conditions (e.g., TFA) | This compound | Target compound |

Research Findings and Notes

- The piperidin-4-ylmethoxy group significantly enhances biological activity, particularly as LSD1 inhibitors, by improving binding affinity and selectivity.

- Protection of the amine group on piperidine via BOC is crucial during synthesis to prevent side reactions.

- Bromination of the pyridine ring is efficiently achieved under mild acidic conditions with bromine.

- Suzuki coupling reactions enable the introduction of diverse substituents, allowing for structure-activity relationship (SAR) studies.

- Catalytic hydrogenation is used to remove protecting groups and reduce intermediates to the desired piperidinyl derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic substitution reactions, where the bromine atom on the pyridine ring is replaced by a piperidine-methoxy group. For example, describes similar reactions using dichloromethane and NaOH for deprotonation. Purification via recrystallization or column chromatography is critical to achieve >95% purity, as highlighted in .

- Key Considerations : Reaction time, temperature, and solvent polarity (e.g., DMF/DMSO) significantly impact yield. Parallel synthesis of analogs (e.g., chloro or methoxy derivatives) can guide condition optimization .

| Reaction Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Moderate polarity |

| Base | NaOH | Facilitates substitution |

| Temperature | 25–50°C | Higher rates at elevated temps |

Q. How can structural confirmation and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : To confirm substituent positions on the pyridine and piperidine rings.

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹) ().

- HPLC/MS : Ensures purity and molecular weight consistency ( ).

Q. What preliminary biological screening assays are suitable for this compound?

- In Vitro Models : Dopaminergic or serotonergic receptor binding assays ( notes psychoactive properties in analogs).

- Dose-Response Studies : Use concentrations ranging from 1 nM to 100 µM to assess potency (EC₅₀/IC₅₀) and cytotoxicity (MTT assays) .

Advanced Research Questions

Q. How can computational tools streamline reaction design for derivatives of this compound?

- Quantum Chemical Calculations : Predict reaction pathways and transition states (). Software like Gaussian or ORCA models substituent effects on reactivity.

- Machine Learning : Trained on datasets from analogs (e.g., ) to predict optimal conditions for new substitutions (e.g., ethoxy or fluoro groups) .

| Computational Approach | Application |

|---|---|

| DFT Calculations | Transition state analysis |

| QSAR Models | Bioactivity prediction |

Q. How should researchers address contradictions in reported biological activities of analogs?

- Case Study : reports dopaminergic activity in a bromo-methoxy-piperidine analog, while describes chloro-piperidine derivatives with distinct targets.

- Resolution Steps :

Replicate experiments under standardized conditions (e.g., cell lines, assay protocols).

Conduct competitive binding assays to confirm receptor specificity.

Analyze structural differences (e.g., halogen size, piperidine conformation) using molecular docking .

Q. What strategies enhance the compound's stability and bioavailability in pharmacokinetic studies?

- Derivatization : Introduce prodrug moieties (e.g., pivalate esters in ) to improve solubility.

- Metabolic Profiling : Use LC-MS/MS to identify degradation products in liver microsomes. Adjust substituents (e.g., methoxy vs. ethoxy) to reduce CYP450-mediated metabolism .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.